molecular formula C15H9ClO2S B6404536 4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid CAS No. 1261954-85-1

4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid

Cat. No.: B6404536
CAS No.: 1261954-85-1
M. Wt: 288.7 g/mol
InChI Key: OTORZXJZKBLKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is an organic compound that features a benzo[b]thiophene moiety attached to a chlorobenzoic acid framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[b]thiophene structure is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid typically involves the following steps:

    Formation of Benzo[b]thiophene Core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Coupling Reaction: The final step involves coupling the benzo[b]thiophene core with a chlorobenzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorobenzoic acid moiety, potentially converting it to a benzoic acid derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSAc).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is unique due to the presence of both the benzo[b]thiophene and chlorobenzoic acid moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple fields make it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-12-7-10(5-6-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTORZXJZKBLKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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